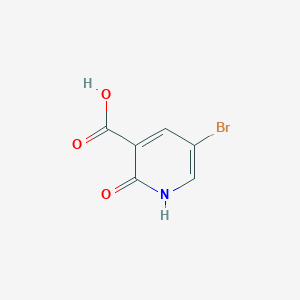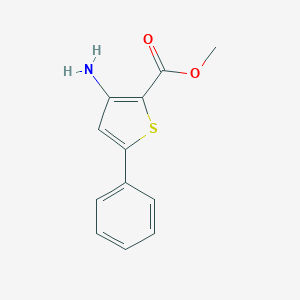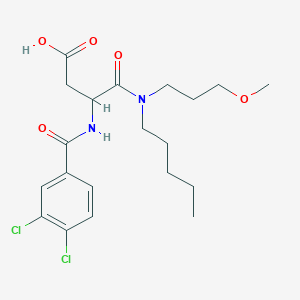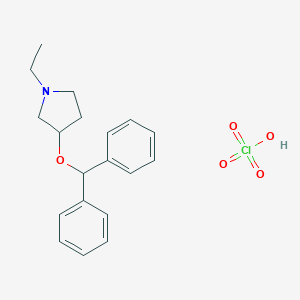
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Übersicht
Beschreibung
Oxytetracycline is a broad-spectrum tetracycline antibiotic that was the second of its group to be discovered. It is derived from the actinomycete Streptomyces rimosus and is used to treat a wide variety of bacterial infections. Oxytetracycline works by interfering with the ability of bacteria to produce essential proteins, thereby inhibiting their growth and multiplication .
Wissenschaftliche Forschungsanwendungen
Oxytetracyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Mechanismen der Antibiotikawirkung und -resistenz zu untersuchen.
Biologie: Oxytetracyclin wird in der Genforschung eingesetzt, um Bakterien zu selektieren, die Tetracyclin-Resistenzgene tragen.
5. Wirkmechanismus
Oxytetracyclin hemmt das bakterielle Zellwachstum, indem es an die 30S-Ribosomenuntereinheit bindet und die Anlagerung von Aminoacyl-tRNA an den A-Standort des Ribosoms verhindert. Diese Wirkung hemmt die Proteinsynthese, die für das bakterielle Wachstum und die Vermehrung unerlässlich ist. Die Bindung von Oxytetracyclin an das Ribosom ist reversibel, wodurch es als bakteriostatisches Mittel wirkt .
Ähnliche Verbindungen:
Tetracyclin: Die Stammverbindung der Tetracyclinklasse, die zur Behandlung ähnlicher Infektionen eingesetzt wird.
Doxycyclin: Ein wirksameres und länger wirkendes Derivat von Tetracyclin.
Minocyclin: Ein weiteres Derivat mit einem breiteren Wirkungsspektrum und besserer Gewebsdurchdringung.
Einzigartigkeit von Oxytetracyclin: Oxytetracyclin ist aufgrund seines spezifischen Wirkungsspektrums und seiner Verwendung sowohl in der Human- als auch in der Veterinärmedizin einzigartig. Es ist besonders wirksam gegen bestimmte Bakterienstämme, die gegenüber anderen Antibiotika Resistenzen entwickelt haben .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxytetracycline can be synthesized through the fermentation of Streptomyces rimosus. The process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic. The fermentation process is typically carried out in large fermenters under controlled conditions of temperature, pH, and aeration .
Industrial Production Methods: In industrial settings, oxytetracycline is produced through a similar fermentation process but on a much larger scale. The fermentation broth is subjected to various downstream processing steps, including filtration, solvent extraction, and crystallization, to obtain the pure antibiotic .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oxytetracyclin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Oxytetracyclin kann unter sauren Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von Oxytetracyclin kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Hydroxidionen oder Amine.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung hydroxylierter Derivate führen, während die Reduktion zu Desoxyderivaten führen kann .
Wirkmechanismus
Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the attachment of amino-acyl tRNA to the ribosome’s A site. This action inhibits protein synthesis, which is essential for bacterial growth and replication. The binding of oxytetracycline to the ribosome is reversible, allowing it to act as a bacteriostatic agent .
Vergleich Mit ähnlichen Verbindungen
Tetracycline: The parent compound of the tetracycline class, used to treat similar infections.
Doxycycline: A more potent and longer-acting derivative of tetracycline.
Minocycline: Another derivative with a broader spectrum of activity and better tissue penetration.
Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its specific spectrum of activity and its use in both human and veterinary medicine. It is particularly effective against certain strains of bacteria that have developed resistance to other antibiotics .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTVDYOSYBZBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564277 | |
| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19927-54-9 | |
| Record name | 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)






![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)


![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)


![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)
